molecular formula C10H17NO5 B1530790 N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine CAS No. 1781787-73-2

N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine

Cat. No.: B1530790
CAS No.: 1781787-73-2
M. Wt: 231.25 g/mol
InChI Key: UFJDFGUHZUXAID-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group and an oxetane ring attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine typically involves the following steps:

    Protection of Glycine: Glycine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step yields N-(tert-butoxycarbonyl)glycine.

    Formation of Oxetane Ring: The oxetane ring is introduced by reacting N-(tert-butoxycarbonyl)glycine with an appropriate oxetane precursor under specific conditions, often involving a catalyst or a reagent that facilitates the ring formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine depends on its specific application. In drug development, for example, the compound may act as a prodrug, releasing the active agent upon metabolic conversion. The molecular targets and pathways involved can vary widely, but may include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butoxycarbonyl)-glycine: Lacks the oxetane ring, making it less versatile in certain synthetic applications.

    N-(oxetan-3-yl)glycine: Does not have the Boc protecting group, which can limit its stability and reactivity in some contexts.

Uniqueness

N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine is unique due to the presence of both the Boc protecting group and the oxetane ring. This combination provides enhanced stability, reactivity, and versatility in synthetic applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(oxetan-3-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11(4-8(12)13)7-5-15-6-7/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJDFGUHZUXAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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